what is O-Demethyl Vandetanib
what is O-Demethyl Vandetanib
An In-Depth Technical Guide to O-Demethyl Vandetanib: Characterization of a Minor Metabolite
Abstract
Vandetanib is a potent, orally available tyrosine kinase inhibitor (TKI) targeting the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) proto-oncogene.[1][2] Its clinical efficacy in the treatment of unresectable, locally advanced, or metastatic medullary thyroid cancer (MTC) is well-established.[3][4] The metabolic fate of a drug is a critical component of its pharmacological profile, influencing both efficacy and toxicity. While the major metabolites of Vandetanib, N-desmethylvandetanib and vandetanib-N-oxide, are well-documented, minor metabolites often remain less characterized.[2][5] This guide provides a comprehensive technical overview of O-Demethyl Vandetanib, a minor metabolite of Vandetanib. We will explore its position within the metabolic landscape of the parent drug, its physicochemical properties, and the analytical methodologies required for its quantification. This document is intended for researchers, scientists, and drug development professionals engaged in oncology, pharmacology, and analytical chemistry, offering field-proven insights and detailed protocols to facilitate further investigation into the role of minor metabolites in cancer therapy.
Vandetanib: The Parent Compound
Mechanism of Action: A Multi-Targeted Inhibition Strategy
Vandetanib's anti-cancer activity stems from its ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis.[6] By binding to the ATP-binding site within the kinase domain of these receptors, Vandetanib blocks their phosphorylation and subsequent activation, disrupting downstream signaling cascades.[6]
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VEGFR Inhibition: Vandetanib potently inhibits VEGFR-2, a key mediator of angiogenesis—the formation of new blood vessels essential for supplying tumors with nutrients and oxygen.[7] This anti-angiogenic effect helps to starve the tumor and inhibit its growth and metastasis.[6]
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EGFR Inhibition: The epidermal growth factor receptor (EGFR) is often overexpressed in various cancers and plays a critical role in cell proliferation, survival, and migration.[6][7] Vandetanib's inhibition of EGFR signaling directly suppresses tumor cell growth and can induce apoptosis (programmed cell death).[6][8]
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RET Proto-Oncogene Inhibition: Activating mutations in the RET proto-oncogene are a hallmark of hereditary MTC.[9] Vandetanib's targeted inhibition of RET kinase activity is a cornerstone of its therapeutic rationale and efficacy in this specific cancer type.[1]
This multi-targeted approach allows Vandetanib to exert a synergistic antitumor effect, addressing both the cancer cells directly and the supportive tumor microenvironment.[6]
Clinical Significance in Medullary Thyroid Cancer (MTC)
MTC is a rare neuroendocrine tumor for which conventional chemotherapy has limited efficacy.[10] Vandetanib was the first drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of symptomatic or progressive MTC in patients with unresectable or metastatic disease.[1][10] Clinical trials have demonstrated that Vandetanib significantly prolongs progression-free survival compared to placebo, establishing it as a vital therapeutic option for this patient population.[3] Given the potential for long-term therapy, a thorough understanding of its metabolism and the complete profile of its metabolites is paramount for optimizing clinical outcomes and managing adverse events.[1]
The Metabolic Landscape of Vandetanib
Vandetanib undergoes extensive metabolism primarily mediated by Cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.[5] After administration, approximately 69% of the dose is recovered in feces (44%) and urine (25%) over 21 days, as a combination of the unchanged parent drug and its metabolites.[11]
Major Metabolic Pathways
The two primary, pharmacologically active metabolites of Vandetanib are:
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N-Desmethylvandetanib: Formed via N-demethylation of the piperidine ring, this reaction is catalyzed predominantly by the CYP3A4 enzyme.[2][5] N-desmethylvandetanib circulates at concentrations of approximately 7-17% of the parent drug and exhibits a potency similar to Vandetanib.[7][12]
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Vandetanib-N-oxide: This metabolite is generated through the action of FMO1 and FMO3.[5][7] It is considered significantly less active than the parent compound, with over 50 times less potency.[12]
O-Demethyl Vandetanib: A Minor Metabolic Route
In addition to the major pathways, a minor metabolite, O-Demethyl Vandetanib, has been identified.[7] This metabolite is formed through the O-demethylation of the methoxy group at the 6-position of the quinazoline core. In preclinical models and human urine, it is primarily found as a glucuronide conjugate, indicating that after its formation, it undergoes Phase II metabolism to facilitate excretion.[5][7] While its plasma concentrations are low, the characterization of such minor metabolites is critical, as they can contribute to the overall pharmacological or toxicological profile of a drug, especially during long-term administration.
Physicochemical Properties of O-Demethyl Vandetanib
The reference standard for O-Demethyl Vandetanib is available from specialty chemical suppliers, allowing for its precise analytical characterization.[13][]
| Property | Value | Reference |
| IUPAC Name | 4-((4-bromo-2-fluorophenyl)amino)-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-6-ol | [13] |
| CAS Number | 910298-60-1 | [13][] |
| Molecular Formula | C₂₁H₂₂BrFN₄O₂ | [13] |
| Molecular Weight | 461.34 g/mol | [13] |
Analytical Methodologies for Quantification
Accurate quantification of drug metabolites is fundamental to pharmacokinetic and drug metabolism studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[15]
Rationale for Method Selection
A Reversed-Phase HPLC (RP-HPLC) method coupled with UV detection is highly suitable for the analysis of O-Demethyl Vandetanib.
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Causality behind Experimental Choices:
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Stationary Phase: A C18 (octadecylsilyl) or a Phenyl column is recommended. The quinazoline core and associated rings of O-Demethyl Vandetanib possess significant hydrophobicity, making them well-suited for retention and separation on a nonpolar C18 stationary phase. A Phenyl column can offer alternative selectivity through pi-pi interactions with the aromatic rings.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required. The buffer controls the ionization state of the molecule's basic nitrogen atoms, ensuring consistent peak shape and retention time. The organic solvent is the primary driver of elution from the C18 column.
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Detection: The extended aromatic system of the quinazoline core acts as a strong chromophore. A UV detector set to a wavelength of maximum absorbance (e.g., ~260-330 nm) provides excellent sensitivity for quantification.[15][16]
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Experimental Protocol: Quantification in Human Liver Microsomes (HLMs)
This protocol describes a self-validating system for determining the metabolic stability of Vandetanib by quantifying the formation of O-Demethyl Vandetanib in an HLM matrix.
Objective: To quantify the formation of O-Demethyl Vandetanib from a Vandetanib incubation with HLMs using RP-HPLC-UV.
Materials and Reagents:
-
O-Demethyl Vandetanib reference standard[13]
-
Vandetanib reference standard
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ice-cold Acetonitrile (for reaction termination)
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV/Vis detector.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Incubator/water bath set to 37°C.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 20% B to 80% B over 10 min, hold 2 min, return to initial over 1 min |
| Detection | UV at 328 nm[15] |
| Injection Vol. | 20 µL |
Procedure:
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Preparation of Standards:
-
Prepare 1 mg/mL stock solutions of O-Demethyl Vandetanib and Vandetanib in methanol.
-
Perform serial dilutions to create calibration standards of O-Demethyl Vandetanib ranging from 50 ng/mL to 1000 ng/mL in a 50:50 mixture of buffer and acetonitrile. This range is chosen to cover the expected metabolite concentration.
-
-
Metabolic Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, HLMs (e.g., 0.5 mg/mL final concentration), and Vandetanib (e.g., 1 µM final concentration) at 37°C for 5 minutes. The pre-warming step ensures the reaction starts at the optimal enzymatic temperature.
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Initiate the metabolic reaction by adding the NADPH regenerating system. The NADPH is a required cofactor for CYP enzyme activity.
-
Run parallel negative controls: one without NADPH (to check for non-enzymatic degradation) and one without Vandetanib (to check for matrix interferences). These controls are essential for a self-validating experiment.
-
Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Preparation (Protein Precipitation):
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To each aliquot, add two volumes of ice-cold acetonitrile. This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins, which would otherwise foul the HPLC column.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis and Quantification:
-
Inject the prepared samples and calibration standards onto the HPLC system.
-
Identify the O-Demethyl Vandetanib peak in the samples by comparing its retention time to that of the pure reference standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
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Quantify the amount of O-Demethyl Vandetanib formed at each time point by interpolating the peak areas from the sample chromatograms onto the calibration curve.
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Analytical Workflow
Future Research Directions
The characterization of O-Demethyl Vandetanib is incomplete, and several key areas warrant further investigation to fully understand its role in the pharmacology of Vandetanib.
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Enzyme Phenotyping: While likely a CYP-mediated reaction, the specific isoform(s) responsible for the O-demethylation of Vandetanib have not been definitively identified. Studies using a panel of recombinant human CYP enzymes are needed to pinpoint the catalyst.
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Pharmacological Activity: The inhibitory activity of O-Demethyl Vandetanib against VEGFR, EGFR, and RET kinases should be determined using in-vitro kinase assays. This will clarify whether it contributes to the parent drug's efficacy or potentially has off-target activities.
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In-Vivo Quantification: Developing a sensitive LC-MS/MS method would enable the quantification of O-Demethyl Vandetanib levels in patient plasma, providing a clearer picture of its exposure and potential clinical relevance.
Conclusion
O-Demethyl Vandetanib represents a minor metabolic pathway in the disposition of Vandetanib. While its low abundance suggests it may not be a primary driver of efficacy, its comprehensive characterization is essential for a complete understanding of the parent drug's behavior in the body. The analytical protocols and scientific rationale presented in this guide provide a robust framework for researchers to pursue further studies. By elucidating the formation, activity, and clearance of all metabolites, including minor ones, the scientific community can build a more complete and predictive model of drug action, ultimately enhancing the safe and effective use of targeted therapies like Vandetanib in oncology.
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